molecular formula C12H12O3 B8249720 Methyl 3-oxo-5-phenylpent-4-enoate

Methyl 3-oxo-5-phenylpent-4-enoate

Cat. No.: B8249720
M. Wt: 204.22 g/mol
InChI Key: FCRJJPWNWLNCPA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-5-phenylpent-4-enoate is an organic compound with the molecular formula C12H12O3 It is a member of the enoate esters, characterized by the presence of an α,β-unsaturated carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-5-phenylpent-4-enoate can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the use of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters or alcohols .

Scientific Research Applications

Methyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group can undergo Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-5-phenylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-oxo-5-(4-methylphenyl)pent-4-enoate: Contains a methyl-substituted phenyl group.

    Methyl 3-oxo-5-(4-fluorophenyl)pent-4-enoate: Contains a fluorine-substituted phenyl group.

Uniqueness

Its α,β-unsaturated carbonyl group makes it a versatile intermediate in organic synthesis, and its phenyl group contributes to its stability and potential biological activity .

Properties

IUPAC Name

methyl 3-oxo-5-phenylpent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJJPWNWLNCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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